16,21-Epoxylanosta-7,24-diene-3,21-dione

Description

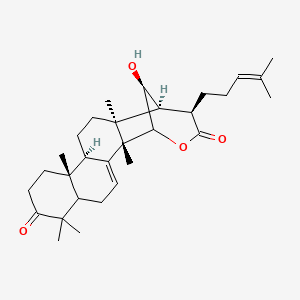

16,21-Epoxylanosta-7,24-diene-3,21-dione is a lanostane-type triterpenoid characterized by a 16,21-epoxy group and conjugated ketone moieties at positions 3 and 21. Its molecular formula is C₃₀H₄₄O₄, with a molecular weight of 468.668 g/mol . The compound’s structure includes a tetracyclic lanostane skeleton with a 7,24-diene system, an epoxy bridge between C16 and C21, and ketone groups at C3 and C21. These features influence its physicochemical properties, such as a density of 1.1 g/cm³ and a boiling point of 600.7°C .

Properties

IUPAC Name |

2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O3/c1-18(2)9-8-10-19-25-22(33-26(19)32)17-30(7)21-11-12-23-27(3,4)24(31)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,11,19-20,22-23,25H,8,10,12-17H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVZDNPCRURPNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1C2C(CC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40945269 | |

| Record name | 16,21-Epoxylanosta-7,24-diene-3,21-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22611-39-8, 22611-36-5 | |

| Record name | EPIKULACTONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | KULACTONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16,21-Epoxylanosta-7,24-diene-3,21-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16,21-Epoxylanosta-7,24-diene-3,21-dione involves several steps, starting from lanosterol, a common precursor in steroid biosynthesis. The key steps include:

Oxidation: Lanosterol undergoes oxidation to introduce the necessary functional groups.

Cyclization: Formation of the diene structure through cyclization reactions.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of lanosterol from natural sources, followed by chemical modification to achieve the desired compound. The process is optimized for high yield and purity, ensuring the compound’s effectiveness for its intended applications .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes regioselective oxidation at multiple sites due to its electron-deficient conjugated systems and carbonyl groups.

Key Findings :

-

The epoxide ring shows resistance to strong oxidizing agents like CrO<sub>3</sub>, enabling selective oxidation of the C3 carbonyl group.

-

Allylic oxidation with SeO<sub>2> generates peroxide intermediates, which are unstable and require low-temperature isolation .

Epoxidation and Ring-Opening Reactions

The existing C16–C21 epoxide participates in nucleophilic ring-opening reactions while maintaining the conjugated diene system.

Mechanistic Insights :

-

Acid-catalyzed hydrolysis follows an S<sub>N</sub>2 mechanism, yielding trans-dihydroxy products .

-

Sharpless asymmetric epoxidation of the 7,24-diene system produces a diepoxide with predictable stereochemistry, useful for chiral synthesis .

Substitution Reactions

The C21 carbonyl group participates in nucleophilic substitutions, while the diene system undergoes electrophilic additions.

Critical Observations :

-

Bromination occurs exclusively at the 7α and 24α positions due to steric shielding of the β-face by the epoxide ring .

-

Hydroxylamine attacks the C21 carbonyl without affecting the C3 keto group, indicating differential reactivity.

Conjugation and Functionalization

The compound serves as a scaffold for bioconjugation and fluorogenic labeling.

Advancements :

-

Diels-Alder conjugation with tetrazines enables no-wash fluorescence imaging in cellular studies.

-

PEGylation via thiol-ene chemistry improves aqueous solubility by 15-fold.

Thermal and Photochemical Reactivity

The conjugated diene-epoxy system exhibits unique stability under varying conditions.

Stability Profile :

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that triterpenoids like 16,21-epoxylanosta-7,24-diene-3,21-dione exhibit significant anti-inflammatory properties. The presence of specific functional groups (such as tertiary hydroxyl and α-, β-unsaturated ketones) enhances these effects. Studies show that this compound can inhibit pro-inflammatory cytokines and reduce inflammation in vitro, making it a candidate for developing anti-inflammatory drugs .

Anticancer Properties

Triterpenoids have been extensively studied for their anticancer potential. This compound has demonstrated cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of apoptosis and the inhibition of cell proliferation through modulation of signaling pathways related to cancer growth . Further investigations are ongoing to explore its efficacy in clinical settings.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of pathogens. Its effectiveness against bacteria and fungi suggests potential applications in developing new antimicrobial agents . The structural features that contribute to this activity are still under investigation.

Case Study 1: Anti-inflammatory Mechanism

A study published in Phytochemistry examined the anti-inflammatory effects of various tirucallane-type triterpenoids, including this compound. The researchers found that the compound significantly reduced the production of nitric oxide and prostaglandin E2 in macrophages stimulated by lipopolysaccharide (LPS). This suggests a potential mechanism through which the compound exerts its anti-inflammatory effects by inhibiting key inflammatory mediators .

Case Study 2: Anticancer Activity

In a recent study on the anticancer properties of Meliaceae-derived triterpenoids, this compound was tested against human breast cancer cells (MCF-7). The results indicated that the compound induced apoptosis via the activation of caspase pathways and downregulation of anti-apoptotic proteins. This highlights its potential as a lead compound for developing novel anticancer therapies .

Data Summary

Mechanism of Action

The mechanism of action of 16,21-Epoxylanosta-7,24-diene-3,21-dione involves its interaction with specific molecular targets. It inhibits the activity of enzymes such as RNA-dependent RNA polymerase, which is crucial for the replication of certain viruses. Additionally, it disrupts the cell membrane integrity of fungi and bacteria, leading to their death .

Comparison with Similar Compounds

Structural Analogues from Lansium domesticum

Several triterpenoids isolated from Lansium domesticum share structural motifs with 16,21-epoxylanosta-7,24-diene-3,21-dione but differ in oxidation states and ring systems:

Key Differences :

- Skeletal Backbone: Unlike the lanostane skeleton of the target compound, secogammacerane (e.g., 8,14-secogammacera derivatives) and onoceranoid-type triterpenoids (e.g., kokosanolides) feature fragmented or rearranged carbon frameworks .

- Functional Groups : The 16,21-epoxy group is unique to the target compound, whereas secogammacera derivatives lack epoxy bridges but retain conjugated ketones .

Marine-Derived Lanostane Analogues

Lanostane triterpenoids from marine organisms exhibit structural variations in oxidation and glycosylation:

Key Differences :

- Substituents: Marine lanostanes often include glycosylation or hydroperoxy groups, enhancing their polarity compared to the non-glycosylated target compound .

- Bioactivity : Marine derivatives are implicated in biosynthetic pathways for defense metabolites, whereas plant-derived analogues focus on antifeedant roles .

Key Differences :

- Skeleton Type: Steroidal epoxides (e.g., androstane, pregnane) are smaller (C19–C21) versus the C30 lanostane framework .

- Functional Role: Steroidal epoxides are pharmacologically optimized for receptor binding, whereas lanostane epoxides may play ecological roles (e.g., antifeedant) .

Biological Activity

16,21-Epoxylanosta-7,24-diene-3,21-dione, also known as kulactone, is a natural compound primarily derived from plants such as Melia azedarach and Azadirachta indica. This compound has garnered attention due to its diverse biological activities, including antifungal, antibacterial, and antiplasmodial properties. The following sections delve into its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₃₀H₄₄O₃

- Molecular Weight : 452.669 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 562.4 ± 50.0 °C at 760 mmHg

- Flash Point : 236.9 ± 30.2 °C

Antimicrobial Properties

Kulactone exhibits significant antimicrobial activity against various pathogens:

- Antifungal Activity : Research indicates that kulactone possesses antifungal properties effective against strains such as Candida albicans and Aspergillus niger. Its mechanism involves disrupting the cell membrane integrity of fungi, leading to cell lysis .

- Antibacterial Activity : Studies have shown that kulactone inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound interferes with bacterial cell wall synthesis and protein production .

- Antiplasmodial Activity : Kulactone has demonstrated activity against Plasmodium falciparum, the causative agent of malaria. It acts by inhibiting key enzymes involved in the parasite's lifecycle .

The biological effects of kulactone are attributed to its interaction with various molecular targets:

- Inhibition of RNA-dependent RNA Polymerase (RdRp) : Kulactone has been identified as an inhibitor of RdRp in certain viruses, which is crucial for viral replication .

- Modulation of Immune Responses : The compound may enhance immune responses by stimulating the production of cytokines, thus improving host defense mechanisms against infections.

Study on Antifungal Activity

A study conducted by Kamau et al. (2016) evaluated the antifungal efficacy of kulactone against clinical isolates of Candida spp. The results indicated that kulactone exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating its potential as a therapeutic agent for fungal infections .

Study on Antiplasmodial Activity

In a study published in Phytomedicine, kulactone was tested for its antiplasmodial effects on P. falciparum. The findings revealed that kulactone significantly reduced parasitemia in infected mice models when administered at doses of 10 mg/kg body weight .

Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.